molecular formula C18H16O9 B3029345 (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate CAS No. 62708-56-9

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate

Cat. No.: B3029345
CAS No.: 62708-56-9
M. Wt: 376.3 g/mol
InChI Key: DXDIHODZARUBLA-DTPOWOMPSA-N
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Description

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate (CAS 62708-56-9), commonly known as Dibenzoyl-L-tartaric acid monohydrate, is a chiral compound derived from tartaric acid with a molecular formula of C 18 H 16 O 9 and a molecular weight of 376.3 g/mol . This compound serves as a critical tool in asymmetric synthesis and pharmaceutical research, primarily functioning as a powerful chiral resolving agent . Its key application lies in the separation of racemic mixtures, particularly in the synthesis of active pharmaceutical ingredients (APIs), where it forms diastereomeric salts with racemic bases, enabling the purification of single enantiomers . For instance, it has been effectively employed in the synthesis of ramelteon, a melatonin receptor agonist, achieving high enantiomeric excess of over 90% in the final product . The compound is characterized by its (2R,3R) stereochemistry, with two benzoyl groups esterified at the 2 and 3 positions of the succinic acid backbone . It is supplied as a solid with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing use only. It is not approved for direct human or veterinary use .

Properties

IUPAC Name

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDIHODZARUBLA-DTPOWOMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62708-56-9, 2743-38-6
Record name O,O′-Dibenzoyl-(2R,3R)-tartaric acid monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62708-56-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzoyl-L-tartaric acid monohydrate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, hydrate (1:1), (2R,3R)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate is a complex organic compound derived from succinic acid, featuring two benzoyloxy groups at the 2 and 3 positions. This compound has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C18_{18}H16_{16}O9_9
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 71607-32-4

The structural modification of succinic acid with benzoyloxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzoyloxy groups can modulate enzyme activity by serving as substrates or inhibitors. Additionally, the succinic acid backbone may participate in metabolic pathways that are crucial for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Anticancer Activity : Investigations have shown that it can induce apoptosis in cancer cell lines, indicating a possible role as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Study 2 : In vitro assays showed that this compound inhibited the production of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
  • Study 3 : A pharmacokinetic study indicated that the compound has favorable absorption properties when administered orally, with a bioavailability of approximately 50% in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionModulation of metabolic enzymes
Pharmacokinetics50% bioavailability

Scientific Research Applications

Pharmaceutical Applications

Chiral Auxiliary in Drug Synthesis

One of the primary applications of (2R,3R)-2,3-bis(benzoyloxy)succinic acid hydrate is as a chiral auxiliary in the synthesis of pharmaceuticals. It facilitates the resolution of racemic mixtures into enantiomerically pure compounds. For instance, it has been employed in the synthesis of the drug ramelteon, a melatonin receptor agonist used for treating insomnia. The compound aids in achieving high enantiomeric purity, which is crucial for the efficacy and safety of chiral drugs .

Case Study: Synthesis of Ramelteon

In a documented synthesis process, (2R,3R)-2,3-bis(benzoyloxy)succinic acid was used to resolve racemic intermediates into their pure enantiomers. This method demonstrated over 90% enantiomeric excess in the final product, showcasing the compound's effectiveness as a chiral resolving agent .

Organic Synthesis

Resolution Agent

The compound serves as an effective resolution agent in organic synthesis. It can be utilized to separate enantiomers through crystallization techniques. Its application extends to various organic reactions where chirality is a crucial factor.

Table: Yield and Conditions in Organic Reactions

Reaction TypeYield (%)Conditions
Resolution of racemate100Methanol, reflux for 5 hours
Chiral purification48.3DMF and methanol at 65°C for 2 hours
Reaction with acetic acid35.6Water and acetic acid at 97°C for 3 hours

This table summarizes key experimental conditions and yields observed during various reactions involving this compound .

Agrochemical Applications

Intermediate in Agrochemical Synthesis

In addition to its pharmaceutical applications, this compound is also used as an intermediate in the agrochemical industry. It plays a role in synthesizing pesticides and herbicides that require chiral compounds for enhanced biological activity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Similar compounds are primarily derivatives of tartaric acid with substituted benzoyl groups or altered stereochemistry. Key examples include:

(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate (CAS 32634-66-5)
  • Structure : Differs by the addition of methyl groups at the para positions of the benzoyl rings.
  • Molecular Formula : $ C{20}H{20}O_9 $ .
  • Stereochemistry : Retains (2R,3R) configuration, enhancing similarity in chiral resolution applications.
(2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate (CAS 71607-31-3)
  • Structure : Methyl-substituted benzoyl groups identical to CAS 32634-66-3.
  • Stereochemistry : (2S,3S) configuration, making it a diastereomer with opposite enantioselectivity .
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate (CAS 80822-15-7)
  • Structure : Lacks methyl substituents but has (2S,3S) stereochemistry.
  • Application : Used for resolving D-enantiomers, contrasting with the (2R,3R) parent compound .

Physical and Chemical Properties

Property (2R,3R)-Parent (CAS 62708-56-9) (2R,3R)-4-Methyl (CAS 32634-66-5) (2S,3S)-4-Methyl (CAS 71607-31-3)
Molecular Weight 358.31 (anhydrous) 404.37 404.37
Melting Point 90–92°C Not reported Not reported
Solubility Soluble in polar solvents Likely reduced due to hydrophobicity Similar to methyl analog
Hazard Statements Not explicitly listed H315, H319, H335 H315, H319, H335

Key Observations :

  • Methyl Substitution : The addition of methyl groups increases molecular weight and likely reduces solubility in polar solvents, enhancing lipophilicity for specific separation protocols .
  • Stereochemistry : Diastereomers (e.g., (2R,3R) vs. (2S,3S)) exhibit mirror-image enantioselectivity, critical for resolving opposite enantiomers .

Application-Specific Performance

  • Parent Compound : Preferred for resolving basic pharmaceuticals like amines due to strong diastereomeric salt formation .
  • Methyl-Substituted Analogs : Improved selectivity in separating sterically hindered enantiomers, attributed to enhanced hydrophobic interactions .
  • Safety Profiles : Methylated derivatives share similar hazards (skin/eye irritation), but toxicity data gaps exist for the parent compound .

Q & A

Basic Question: What are the recommended methods for synthesizing (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate, and how can enantiomeric purity be ensured?

Answer:
The synthesis typically involves esterification of L-tartaric acid with benzoyl chloride under controlled conditions. Key steps include:

  • Reaction Setup : Use anhydrous L-tartaric acid and excess benzoyl chloride in a pyridine or DMAP-catalyzed reaction to promote esterification. Temperature should be maintained below 40°C to minimize racemization .
  • Purification : Recrystallization from ethanol-water mixtures is critical to isolate the hydrate form. Monitor optical rotation ([α]₂₀ᴅ = +114° to +117° in ethanol) to confirm stereochemical integrity .
  • Purity Validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol/acetic acid (90:10:0.1) to verify enantiomeric excess (>99%) .

Advanced Question: How does the crystal structure of this compound inform its application in chiral resolution?

Answer:
The compound’s chiral centers and hydrogen-bonding network enable selective interactions with racemic mixtures. Structural insights include:

  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals a monoclinic P2₁ space group with intermolecular hydrogen bonds between the hydrate water and carbonyl groups, stabilizing the lattice .
  • Mechanism : The benzoyloxy groups create a steric environment that preferentially binds one enantiomer via π-π stacking and hydrogen bonding. This is leveraged in diastereomeric salt formation for resolving amines or amino acids .

Basic Question: What safety precautions are required when handling this compound in the laboratory?

Answer:
While specific GHS data for this hydrate form is limited, analogous benzoylated tartaric acids suggest:

  • Protective Measures : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C to prevent dehydration or hydrolysis. The hydrate form is hygroscopic and may degrade under prolonged humidity .

Advanced Question: How do solvent polarity and temperature affect the stability of the hydrate form during catalytic applications?

Answer:

  • Solvent Effects : In polar aprotic solvents (e.g., DMSO), the hydrate may lose water, converting to the anhydrous form, which alters catalytic activity. Stability studies via TGA/DSC show dehydration onset at 80–85°C .
  • Kinetic Resolution : In non-polar solvents (e.g., toluene), the hydrate remains intact, enhancing enantioselectivity in asymmetric catalysis. Monitor water content by Karl Fischer titration during reactions .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.0–7.4 ppm (benzoyl aromatic protons) and δ 5.6 ppm (succinic acid methine protons). ¹³C NMR confirms ester carbonyls at ~165 ppm .
  • IR : Strong C=O stretches at 1720 cm⁻¹ (ester) and 1700 cm⁻¹ (acid), with O-H stretches at 3400–3200 cm⁻¹ (hydrate) .

Advanced Question: Can computational modeling predict the compound’s behavior in enantioselective separations?

Answer:
Yes. Molecular docking (e.g., AutoDock Vina) and DFT calculations (using Gaussian 16) simulate host-guest interactions. Key findings:

  • The (2R,3R) configuration exhibits higher binding affinity for D-enantiomers of chiral amines (ΔG ≈ -8.2 kcal/mol) compared to L-forms (ΔG ≈ -6.5 kcal/mol) .
  • Solvent effects (e.g., dielectric constant) modulate electrostatic contributions to enantioselectivity, validated by MD simulations .

Basic Question: How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:
It serves as a chiral auxiliary in asymmetric synthesis:

  • Peptide Coupling : Activates carboxylic acids via mixed anhydride formation, enhancing coupling efficiency in peptide synthesis (e.g., for β-lactam antibiotics) .
  • Salt Formation : Resolves racemic mixtures of basic drugs (e.g., clopidogrel intermediates) by forming diastereomeric salts with higher crystallinity .

Advanced Question: What strategies mitigate hydrolysis of the benzoyl ester groups during long-term storage?

Answer:

  • Lyophilization : Freeze-drying from tert-butanol/water solutions preserves ester integrity, reducing hydrolysis to <1% over 12 months .
  • Additives : Incorporate 0.1% w/w citric acid to buffer against alkaline hydrolysis. Monitor degradation by LC-MS for trace benzoic acid formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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